molecular formula C10H9Br B2405607 5-Bromo-1-methyl-3H-indene CAS No. 119999-25-6

5-Bromo-1-methyl-3H-indene

Cat. No.: B2405607
CAS No.: 119999-25-6
M. Wt: 209.086
InChI Key: NOFYPTDQPJCKRF-UHFFFAOYSA-N
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Description

These compounds share a bicyclic indene core substituted with bromine and methyl groups, which influence their reactivity, stability, and applications in organic synthesis and pharmaceuticals. The absence of direct data on the target compound necessitates extrapolation from analogs, such as 5-bromo-2-methyl-2,3-dihydro-1H-indene (CAS 88632-84-2) and 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1079742-66-7) .

Properties

IUPAC Name

6-bromo-3-methyl-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br/c1-7-2-3-8-6-9(11)4-5-10(7)8/h2,4-6H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFYPTDQPJCKRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-3H-indene typically involves the bromination of 1-methylindene. The process can be carried out using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of safer and more environmentally friendly solvents and reagents is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-3H-indene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1-methylindene.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of 5-substituted-1-methyl-3H-indene derivatives.

    Oxidation: Formation of 5-bromo-1-methylindene-3-one.

    Reduction: Formation of 1-methylindene.

Scientific Research Applications

5-Bromo-1-methyl-3H-indene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various indene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-3H-indene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the indene ring system play crucial roles in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key brominated indene derivatives based on substituent positions, molecular formulas, and physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Properties/Notes
5-Bromo-2-methyl-2,3-dihydro-1H-indene 88632-84-2 C₁₀H₁₁Br 211.1 Bromine (C5), Methyl (C2) Powder form; dihydroindene backbone
5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride 1079742-66-7 C₁₀H₁₃BrClN 270.58 Bromine (C5), Methyl (C4), Amine (C1) Chiral amine; hydrochloride salt
5-Bromo-1H-inden-2(3H)-one 174349-93-0 C₉H₇BrO 211.06 Bromine (C5), Ketone (C2) Reactive ketone group; potential electrophile
5-Amino-4-bromo-2,3-dihydro-1H-indene 676265-54-6 C₉H₁₀BrN 212.09 Bromine (C4), Amino (C5) Amino group enhances nucleophilicity
Key Observations:
  • Substituent Position Effects :
    • Methyl groups at C2 (e.g., 88632-84-2) or C4 (e.g., 1079742-66-7) alter steric hindrance and electronic distribution, impacting reactivity in cross-coupling reactions .
    • Bromine at C5 (common across analogs) enhances halogen-bonding interactions, useful in medicinal chemistry .
  • Functional Group Influence :
    • The ketone in 5-Bromo-1H-inden-2(3H)-one (211.06 g/mol) increases polarity, making it suitable for nucleophilic additions .
    • Amine derivatives (e.g., 676265-54-6) exhibit basicity, enabling salt formation or coordination chemistry .
Reactivity Trends
  • Cross-Coupling Potential: Bromine at C5 facilitates Suzuki-Miyaura or Ullmann couplings, enabling aryl-aryl bond formation .
  • Ketone Reactivity: The carbonyl group in 5-Bromo-1H-inden-2(3H)-one undergoes condensation reactions, as seen in analogous indanone systems .

Biological Activity

5-Bromo-1-methyl-3H-indene is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a bromine atom at the 5-position and a methyl group at the 1-position of the indene ring. This unique structure imparts specific chemical reactivity and biological activity.

The biological activity of this compound is believed to stem from its ability to interact with various cellular targets, including enzymes and receptors. The bromine atom enhances its reactivity, allowing it to modulate biochemical pathways effectively.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Interaction : Potential binding to receptors could modulate signaling pathways associated with cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The compound's efficacy was evaluated using various assays.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)10
A549 (Lung Cancer)15

These results indicate that the compound may serve as a scaffold for designing novel anticancer drugs.

Case Studies

  • Antimicrobial Activity Study : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a clear dose-dependent inhibition of bacterial growth, highlighting its potential as an alternative treatment for antibiotic-resistant infections.
  • Cancer Cell Apoptosis Induction : Research published in a peer-reviewed journal indicated that treatment with this compound resulted in significant apoptosis in MCF-7 cells, as evidenced by increased caspase activity and DNA fragmentation assays .

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